molecular formula C12H10N2O4 B2747977 2-[(4-Hydroxyquinolin-3-yl)formamido]acetic acid CAS No. 1087792-60-6

2-[(4-Hydroxyquinolin-3-yl)formamido]acetic acid

Cat. No.: B2747977
CAS No.: 1087792-60-6
M. Wt: 246.222
InChI Key: BWWCXCZXHAOMCL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Hydroxyquinolin-3-yl)formamido]acetic acid typically involves the reaction of 4-hydroxyquinoline with formamide and acetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Hydroxyquinolin-3-yl)formamido]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction can produce hydroquinoline derivatives .

Scientific Research Applications

2-[(4-Hydroxyquinolin-3-yl)formamido]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Hydroxyquinolin-3-yl)formamido]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline: A precursor in the synthesis of 2-[(4-Hydroxyquinolin-3-yl)formamido]acetic acid.

    Quinoline-2,4-dione: A derivative formed through oxidation reactions.

    Hydroquinoline: A product of reduction reactions.

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to act as an intermediate in the synthesis of other quinoline derivatives further enhances its significance in scientific research and industrial applications .

Properties

IUPAC Name

2-[(4-oxo-1H-quinoline-3-carbonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c15-10(16)6-14-12(18)8-5-13-9-4-2-1-3-7(9)11(8)17/h1-5H,6H2,(H,13,17)(H,14,18)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWCXCZXHAOMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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